molecular formula C14H22N4O2 B6618691 Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate CAS No. 1426921-48-3

Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate

Cat. No. B6618691
M. Wt: 278.35 g/mol
InChI Key: MXVLKZHAGVQJCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate (TBAPC) is a novel organic compound with a wide range of applications in scientific research. TBAPC has been used for a variety of purposes, including enzyme inhibition, protein modification, and drug delivery. TBAPC is a derivative of piperidine, a six-membered heterocycle, and contains an aminopyridazin-3-yl group. TBAPC is a highly versatile compound, allowing for a wide range of modifications and applications.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate involves the reaction of tert-butyl 4-(3-bromopropyl)piperidine-1-carboxylate with 6-aminopyridazine in the presence of a base to form the desired product.

Starting Materials
Tert-butyl 4-(3-bromopropyl)piperidine-1-carboxylate, 6-aminopyridazine, Base (e.g. potassium carbonate), Solvent (e.g. dimethylformamide)

Reaction
Add 6-aminopyridazine to a solution of tert-butyl 4-(3-bromopropyl)piperidine-1-carboxylate in a suitable solvent, Add a base to the reaction mixture to facilitate the reaction, Heat the reaction mixture to a suitable temperature and stir for a suitable time, Cool the reaction mixture and extract the product using a suitable solvent, Purify the product using standard techniques such as column chromatography or recrystallization

Mechanism Of Action

Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate is an inhibitor of enzymes, and its mechanism of action is believed to involve the formation of a covalent bond between the compound and the enzyme. The covalent bond is formed when the aminopyridazin-3-yl group of Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate reacts with the active site of the enzyme. This reaction blocks the enzyme’s active site, preventing it from catalyzing its reaction.

Biochemical And Physiological Effects

Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate has been shown to have a variety of biochemical and physiological effects. In cell culture studies, Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate has been shown to inhibit the activity of several enzymes, including cytochrome P450 enzymes. Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate has also been shown to have anti-inflammatory and analgesic effects, and has been used in the treatment of pain and inflammation.

Advantages And Limitations For Lab Experiments

The main advantage of Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate is its versatility, as it can be used for a variety of purposes in scientific research. Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate is also relatively easy to synthesize, and can be synthesized in a variety of ways. The main limitation of Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate is its relatively short half-life, which means that it must be used quickly after synthesis.

Future Directions

Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate has a wide range of potential applications in scientific research and drug development. In the future, Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate could be used to study the structure and function of enzymes, as well as to modify proteins and other macromolecules. Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate could also be used in drug delivery systems, allowing for the controlled release of drugs or other compounds. Additionally, Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate could be used to develop new drugs, as it has been shown to have anti-inflammatory and analgesic effects. Finally, Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate could be used in the development of new synthetic methods and reactions, as it is a highly versatile compound.

Scientific Research Applications

Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate has been used in a variety of scientific research applications. It has been used as a tool for enzyme inhibition, protein modification, and drug delivery. Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate has been used to study the structure and function of enzymes, as well as to modify proteins and other macromolecules. Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate has also been used in drug delivery systems, allowing for the controlled release of drugs or other compounds.

properties

IUPAC Name

tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)18-8-6-10(7-9-18)11-4-5-12(15)17-16-11/h4-5,10H,6-9H2,1-3H3,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXVLKZHAGVQJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate

CAS RN

1426921-48-3
Record name tert-butyl 4-(6-aminopyridazin-3-yl)piperidine-1-carboxylate
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